7-Nitro-1-tosyl-1H-indole

Catalog No.
S12750569
CAS No.
M.F
C15H12N2O4S
M. Wt
316.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Nitro-1-tosyl-1H-indole

Product Name

7-Nitro-1-tosyl-1H-indole

IUPAC Name

1-(4-methylphenyl)sulfonyl-7-nitroindole

Molecular Formula

C15H12N2O4S

Molecular Weight

316.3 g/mol

InChI

InChI=1S/C15H12N2O4S/c1-11-5-7-13(8-6-11)22(20,21)16-10-9-12-3-2-4-14(15(12)16)17(18)19/h2-10H,1H3

InChI Key

JEKTYRMYTBZKKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=CC=C3)[N+](=O)[O-]

7-Nitro-1-tosyl-1H-indole is a complex organic compound characterized by the presence of a nitro group and a tosyl group attached to an indole structure. Its molecular formula is C15H12N2O4SC_{15}H_{12}N_{2}O_{4}S, with a molecular weight of approximately 316.33 g/mol. The compound features a nitrogen atom in the indole ring, which contributes to its unique chemical properties and biological activities. The tosyl group enhances the compound's reactivity, making it a valuable intermediate in organic synthesis.

  • Nucleophilic Substitution: The tosyl group can be displaced by various nucleophiles, leading to the formation of different derivatives. This reaction is significant for synthesizing new compounds with varied biological activities.
  • Grignard Reaction: This compound can react with Grignard reagents, resulting in the addition of the nucleophile to the indole ring, which can be utilized for further functionalization .
  • Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride, allowing for further chemical modifications .

7-Nitro-1-tosyl-1H-indole exhibits various biological activities, primarily attributed to its indole framework. Indoles are known for their significant roles in pharmacology and medicinal chemistry. This compound has been studied for its potential as an inhibitor of certain enzymes and receptors, showing promise in therapeutic applications. Research indicates that derivatives of 7-nitro-1H-indole may act as allosteric inhibitors of enzymes such as fructose-1,6-bisphosphatase, indicating its potential use in metabolic disorders .

The synthesis of 7-nitro-1-tosyl-1H-indole can be achieved through several methods:

  • Direct Nitration: The introduction of the nitro group can be accomplished via electrophilic aromatic substitution, where indole is treated with nitric acid under controlled conditions.
  • Tosylation: The tosyl group can be introduced by reacting 1H-indole with p-toluenesulfonyl chloride in the presence of a base such as pyridine.
  • Multi-step Synthesis: A more complex synthesis may involve the sequential introduction of functional groups through various reactions, including coupling reactions and functional group transformations .

7-Nitro-1-tosyl-1H-indole serves multiple applications across different fields:

  • Pharmaceuticals: It is utilized as an intermediate in the synthesis of bioactive compounds and drugs due to its versatile reactivity.
  • Organic Synthesis: The compound acts as a building block for developing more complex organic molecules, particularly in research settings focused on new drug discovery.
  • Biological Research: Its derivatives are employed in studies investigating enzyme inhibition and other biological mechanisms .

Interaction studies involving 7-nitro-1-tosyl-1H-indole focus on its binding affinity and inhibitory effects on various biological targets. For instance, research has shown that derivatives of this compound can effectively inhibit fructose-1,6-bisphosphatase, which plays a crucial role in gluconeogenesis. Such studies are essential for understanding the therapeutic potential of this compound and its derivatives in treating metabolic diseases .

Several compounds share structural similarities with 7-nitro-1-tosyl-1H-indole, primarily due to their indole backbone. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
7-NitroindoleNitro group at position 7Lacks tosyl group; simpler structure
5-NitroindoleNitro group at position 5Different position of nitro affects reactivity
4-Methyl-7-nitroindoleMethyl substitution at position 4Alters electronic properties compared to parent
7-AminoindoleAmino group at position 7Exhibits different biological activity
6-BromoindoleBromine substitution at position 6Halogenated derivative with distinct properties

The uniqueness of 7-nitro-1-tosyl-1H-indole lies in its combination of both nitro and tosyl functional groups, which enhances its reactivity and potential applications compared to other indoles. Its specific structural features allow it to participate in diverse

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Exact Mass

316.05177804 g/mol

Monoisotopic Mass

316.05177804 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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